molecular formula C14H20N2O4 B11819548 Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate

Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate

Cat. No.: B11819548
M. Wt: 280.32 g/mol
InChI Key: UBSWXTVTUPXGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate is an organic compound that features a tert-butyl ester group, a nitrobenzyl moiety, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate typically involves the following steps:

    Formation of the Nitrobenzyl Intermediate: The starting material, 3-nitrobenzyl chloride, undergoes a nucleophilic substitution reaction with methylamine to form N-(3-nitrobenzyl)-N-methylamine.

    Esterification: The intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Nucleophilic Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Nucleophilic Substitution: N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Reduction: 2-(N-(3-aminobenzyl)-N-methylamino)acetate.

    Hydrolysis: 2-(N-(3-nitrobenzyl)-N-methylamino)acetic acid.

    Bromination: 2-(N-(3-nitrobenzyl)-N-methylamino)-2-bromoacetate.

Scientific Research Applications

Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(N-benzyl-N-methylamino)acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Tert-butyl 2-(N-(4-nitrobenzyl)-N-methylamino)acetate: Similar structure but with the nitro group in a different position, affecting its reactivity and interactions.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl 2-[methyl-[(3-nitrophenyl)methyl]amino]acetate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)10-15(4)9-11-6-5-7-12(8-11)16(18)19/h5-8H,9-10H2,1-4H3

InChI Key

UBSWXTVTUPXGBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(C)CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.